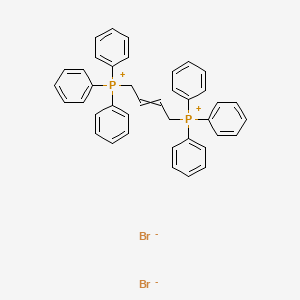

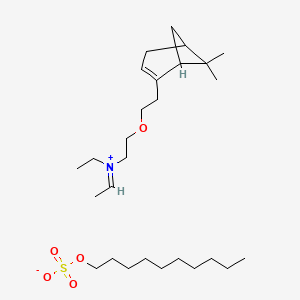

![molecular formula C7HBr5N2 B579388 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole CAS No. 16865-25-1](/img/structure/B579388.png)

2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with the benzo[d]imidazole moiety have shown promising antimicrobial properties. For instance, a study synthesized a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluated their antibacterial and antifungal activities. Some of these compounds exhibited notable antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, and antifungal activity akin to Fluconazole (Reddy & Reddy, 2010). Another study focused on the synthesis, characterization, and evaluation of the antifungal activity of novel benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives. These compounds demonstrated significant fungicidal activities against various phytopathogenic fungi, indicating their potential as novel agricultural fungicides (Li et al., 2018).

Anticancer Potential

Certain benzo[d]imidazole derivatives have been explored for their anticancer properties. A study involving the synthesis and evaluation of 2-(5-(Benzo[d]thiazol-2-yl)-1H-imidazol-1-yl)-5-aryl-1H-benzo[d]imidazole derivatives against various human cancer cell lines found that some compounds exhibited promising anticancer activity, with compound 7b showing significant activity against breast and lung cancer cell lines (Edukondalu et al., 2021).

Antitubercular Activity

Research on 1H-benzo[d]imidazole derivatives highlighted their antitubercular activity in vitro at nanomolar concentrations. These compounds were also found to be active against intracellular Mycobacterium tuberculosis. The mode of action was linked to the inhibition of the mmpL3 gene, which is crucial for the export of trehalose monomycolate, a key component of the mycobacterial outer membrane (Korycka-Machala et al., 2019).

Sensor Development

A study reported the synthesis of an efficient ratiometric chemosensor based on a benzimidazole platform for selective sensing of Al3+ ions. This sensor was able to detect Al3+ ions in aqueous DMSO without interference from other biologically and environmentally relevant cations (Jeyanthi et al., 2013).

Mecanismo De Acción

Target of Action

For instance, bromodomain and extra-terminal domain (BET) family proteins, which bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation, have been identified as targets of some imidazole derivatives .

Mode of Action

Imidazole derivatives have been reported to inhibit bet bromodomains, which has emerged as a promising therapeutic strategy for cancer .

Biochemical Pathways

The inhibition of bet bromodomains by imidazole derivatives can impact the transcription initiation and elongation processes .

Result of Action

The inhibition of bet bromodomains by imidazole derivatives can potentially lead to changes in gene expression, impacting cellular functions .

Propiedades

IUPAC Name |

2,4,5,6,7-pentabromo-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr5N2/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIBZFOZIJTIJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)N=C(N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr5N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655108 |

Source

|

| Record name | 2,4,5,6,7-Pentabromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16865-25-1 |

Source

|

| Record name | 2,4,5,6,7-Pentabromo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,5'-imidazolidine]-2',4'-dione](/img/structure/B579310.png)

![[1,2,4]Triazolo[4,3-d][1,2,4]triazine](/img/structure/B579313.png)

![[2-(Cyanomethyl)phenyl]boronic acid](/img/structure/B579326.png)

![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)

![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)